molecular formula C17H20ClNO3S B2477292 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2176202-11-0

8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2477292
CAS No.: 2176202-11-0
M. Wt: 353.86
InChI Key: ZWOWUPJCXHRQGP-UHFFFAOYSA-N
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Description

The compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The geometric structure calculations were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances were also calculated .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Structural Studies

A series of derivatives related to 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane have been synthesized and studied for their structural and conformational properties. For instance, Izquierdo et al. (1991) investigated the synthesis and structural characteristics of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides, focusing on their conformation in solution and crystal structure using NMR spectroscopy and X-ray diffraction (Izquierdo et al., 1991). Similarly, Diez et al. (1991) conducted a study on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, exploring their preferred chair-envelope conformation in deuterochloroform and benzene-d6 (Diez et al., 1991).

Application in Tropane Alkaloid Synthesis

Research has been conducted on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a key component in the synthesis of tropane alkaloids. Rodríguez et al. (2021) compiled methodologies for achieving stereochemical control in the formation of this bicyclic scaffold, highlighting its significance in the synthesis of biologically active tropane alkaloids (Rodríguez et al., 2021).

Cyclization and Radical Translocation Reactions

Studies have also focused on the synthesis of azabicyclic compounds through radical translocation reactions. Francisco et al. (2000) described the synthesis of homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, utilizing specifically protected phosphoramidate derivatives of carbohydrates (Francisco et al., 2000).

Asymmetric Synthesis

The asymmetric synthesis of the tropane alkaloid (+)-pseudococaine has been achieved using ring-closing iodoamination to form 8-azabicyclo[3.2.1]octane scaffolds, as described by Brock et al. (2012) (Brock et al., 2012).

Properties

IUPAC Name

8-(3-chloro-4-methoxyphenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-22-17-7-6-15(10-16(17)18)23(20,21)19-13-4-5-14(19)9-12(8-13)11-2-3-11/h6-7,10,13-14H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWUPJCXHRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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